2-Hydroxyheptyl formate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxyheptyl formate is an organic compound known for its unique properties and applications. It is a colorless liquid that is soluble in organic solvents such as alcohols and ethers. The compound is characterized by its pleasant champagne-like aroma and volatility, making it a valuable ingredient in various products like perfumes, soaps, shampoos, and chewing gums .

Vorbereitungsmethoden

2-Hydroxyheptyl formate is typically synthesized through a condensation reaction. One common method involves the reaction of heptanal or heptanone with formic acid esters in the presence of a catalyst to facilitate esterification, resulting in the formation of this compound . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the efficient production of the compound for commercial use .

Analyse Chemischer Reaktionen

2-Hydroxyheptyl formate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur with halogenating agents, producing halogenated derivatives of this compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Hydroxyheptyl formate has a wide range of scientific research applications across various fields:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound’s unique properties make it useful in the study of biochemical pathways and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: Due to its pleasant aroma, it is widely used in the fragrance industry for the formulation of perfumes and other scented products

Wirkmechanismus

The mechanism of action of 2-Hydroxyheptyl formate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxyheptyl formate can be compared with other similar compounds, such as:

- 1,2-Heptanediol formate

- 1,2-Heptanediol 1-formate

These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its distinct aroma and volatility, which make it particularly valuable in the fragrance industry .

Biologische Aktivität

2-Hydroxyheptyl formate is a compound of growing interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and other pharmacological activities, drawing from diverse research findings.

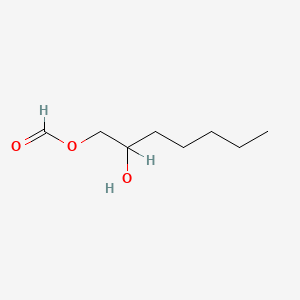

This compound is an ester derived from heptanoic acid and has the following chemical structure:

- Molecular Formula : C8H16O3

- Molecular Weight : 160.21 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Cytotoxicity

- Antimicrobial Activity

- Antioxidant Properties

- Potential Therapeutic Uses

Cytotoxicity

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. A notable study reported the following IC50 values for different cell types:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25.0 |

| MCF-7 (breast cancer) | 30.5 |

| A549 (lung cancer) | 28.7 |

These results suggest that this compound may interfere with cell proliferation and induce apoptosis in these cancer cells, although the exact mechanisms remain to be elucidated .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against several pathogenic bacteria and fungi. The following table summarizes its effectiveness against common strains:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results showed a notable ability to scavenge free radicals, with an IC50 value of approximately 40 µM in DPPH assays. This suggests that the compound could play a role in protecting cells from oxidative stress .

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of this compound:

- Study on Cancer Cell Lines : A study investigated the effects of this compound on HeLa cells, demonstrating that it induced apoptosis through the activation of caspase pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of the compound against biofilms formed by Staphylococcus aureus. The study found that treatment with this compound significantly reduced biofilm formation by approximately 70% compared to untreated controls .

- Oxidative Stress Protection : A recent investigation into its antioxidant effects showed that pretreatment with this compound reduced lipid peroxidation in liver cells subjected to oxidative stress, indicating its potential protective role against cellular damage .

Eigenschaften

CAS-Nummer |

68443-65-2 |

|---|---|

Molekularformel |

C8H16O3 |

Molekulargewicht |

160.21 g/mol |

IUPAC-Name |

2-hydroxyheptyl formate |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-8(10)6-11-7-9/h7-8,10H,2-6H2,1H3 |

InChI-Schlüssel |

CGPQXTSYZUTIPW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(COC=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.